

Application of Basic Violet 14 in the Identification of Mycobacterium

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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B3427368

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Introduction

Basic Violet 14, scientifically known as Basic Fuchsin or Magenta, is a magenta-colored dye of the triphenylmethane family. In the realm of microbiology, it is a critical component of the Ziehl-Neelsen (ZN) staining technique, a differential stain used to identify acid-fast bacteria, most notably species of the genus *Mycobacterium*. The unique composition of the mycobacterial cell wall, rich in mycolic acids, imparts a waxy, hydrophobic quality that resists conventional staining methods like the Gram stain. The acid-fast staining procedure, utilizing **Basic Violet 14** as the primary stain, leverages this characteristic to differentiate mycobacteria from other bacteria. This document provides detailed application notes and protocols for the use of **Basic Violet 14** in the identification of *Mycobacterium*.

Principle of the Ziehl-Neelsen Stain

The Ziehl-Neelsen staining method is predicated on the ability of mycobacteria to retain the primary stain, carbol-fuchsin (a solution of **Basic Violet 14** and phenol), even after treatment with a potent decolorizing agent, typically a mixture of acid and alcohol. The high mycolic acid content of the mycobacterial cell wall makes it relatively impermeable to the stain at room temperature. Therefore, heat is applied during the staining process to facilitate the penetration of the carbol-fuchsin into the cell wall. Once stained, the mycolic acid layer prevents the elution of the dye by the acid-alcohol decolorizer. Non-acid-fast bacteria, lacking this waxy layer, are readily decolorized and are subsequently visualized by the application of a counterstain, such as methylene blue. Consequently, acid-fast bacilli (AFB) appear bright red or pink against a blue background.

Data Presentation

The diagnostic performance of the Ziehl-Neelsen (ZN) stain, which utilizes **Basic Violet 14** (Basic Fuchsin), has been extensively evaluated against other methods for the detection of *Mycobacterium tuberculosis*. The following tables summarize the quantitative data from various comparative studies.

Table 1:
Comparison of
Ziehl-Neelsen
(ZN) Staining
and Fluorescent
Microscopy
(FM)

Study	ZN Sensitivity (%)	FM Sensitivity (%)	ZN Specificity (%)	FM Specificity (%)
Tiwari et al.	54.8	84.5	100	100
Ulukanligil et al.	67.6	85.2	Not Reported	Not Reported
Githui et al.	65	80	Not Reported	Not Reported
Laifangbam et al. [1]	44.1	71.6	Not Reported	Not Reported
ClinMed International Library Study[2]	91.67	95.83	99.43	98.86
JPMicrobiology Study[3]	Not Directly Stated	98	Not Directly Stated	70

Table 2:
Comparison of
Ziehl-Neelsen
(ZN) Staining
and GeneXpert
MTB/RIF Assay

Study	ZN Positivity Rate (%)	GeneXpert Positivity Rate (%)	ZN Sensitivity (%)	GeneXpert Sensitivity (%)
Chinedum OK et al.[4]	38.6	65.7	Not Reported	Not Reported
Bajrami R et al. [4]	14.6	29.3	Not Reported	Not Reported
IP International Journal Study[4]	27.73	34.24	Not Reported	Not Reported
IOSR Journal Study[5]	67.5	77.4	77.7	90.1
Cureus Study[6]	18.2	21.6	84.85	100
Asian Journal of Medicine and Health Study[7]	Not Directly Stated	Not Directly Stated	67.7	100 (Reference)

Table 3:
Comparison of
Ziehl-Neelsen
(ZN) Staining
and
Mycobacterial
Culture

Study	ZN Positivity Rate (%)	Culture Positivity Rate (%)	ZN Sensitivity (%)	Culture Sensitivity (%)
Laifangbam et al. [1]	44.1	70	Not Reported	Not Reported
SciELO Study [8]	5.4	75.6	4.1	100 (Reference)
ClinMed International Library Study [2]	11.5	12	91.67	100 (Reference)

Experimental Protocols

Preparation of Reagents

4.1.1. Carbol-Fuchsin Solution (Primary Stain)

- Composition:
 - Basic Fuchsin (**Basic Violet 14**): 10 g
 - Ethanol (95%): 100 mL
 - Phenol (melted crystals): 50 mL
 - Distilled Water: 1000 mL
- Preparation:
 - Dissolve the Basic Fuchsin in ethanol.

- In a separate container, dissolve the phenol in distilled water.
- Mix the two solutions.
- Filter the final solution before use.

4.1.2. Acid-Alcohol (Decolorizer)

- Composition:
 - Concentrated Hydrochloric Acid: 30 mL
 - Ethanol (95%): 970 mL
- Preparation:
 - Slowly and carefully add the concentrated hydrochloric acid to the ethanol while stirring.
Caution: Always add acid to alcohol, never the other way around.

4.1.3. Methylene Blue Solution (Counterstain)

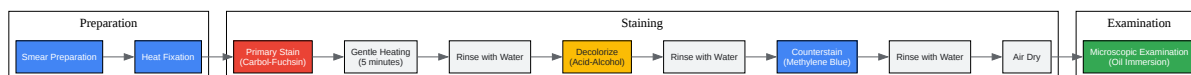
- Composition:
 - Methylene Blue: 0.3 g
 - Distilled Water: 100 mL
- Preparation:
 - Dissolve the methylene blue in distilled water.
 - Filter if necessary.

Ziehl-Neelsen Staining Protocol

- Smear Preparation: Prepare a thin smear of the specimen (e.g., sputum) on a clean, grease-free glass slide. Allow the smear to air dry completely.

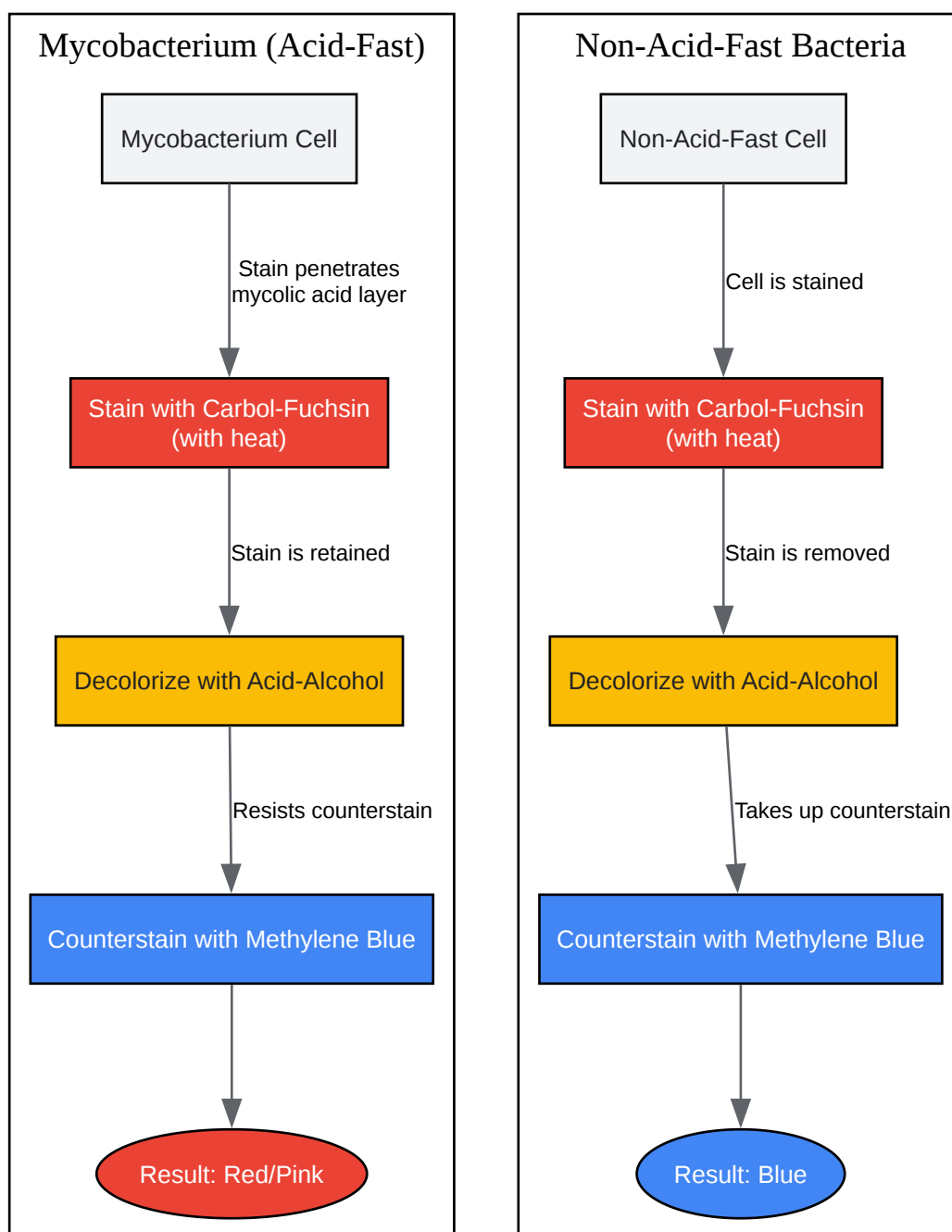
- Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This step adheres the specimen to the slide.
- Primary Staining:
 - Place the slide on a staining rack.
 - Flood the smear with carbol-fuchsin solution.
 - Gently heat the slide from underneath with a Bunsen burner or an alcohol lamp until steam begins to rise. Do not boil the stain.
 - Maintain the steaming for 5 minutes, adding more stain if necessary to prevent the smear from drying out.
- Washing: Allow the slide to cool, then rinse it gently with running tap water.
- Decolorization:
 - Flood the smear with the acid-alcohol solution for 1-3 minutes.
 - Rinse the slide with tap water.
 - Repeat the decolorization step until the smear is faintly pink.
- Washing: Thoroughly rinse the slide with running tap water.
- Counterstaining:
 - Flood the smear with methylene blue solution and let it stand for 1-2 minutes.
- Final Washing and Drying:
 - Gently rinse the slide with tap water.
 - Allow the slide to air dry in an upright position.
- Microscopic Examination: Examine the smear under oil immersion (1000x magnification). Acid-fast bacilli will appear as red to pink rods against a blue background.

Visualizations



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Caption: Workflow of the Ziehl-Neelsen Staining Protocol.



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